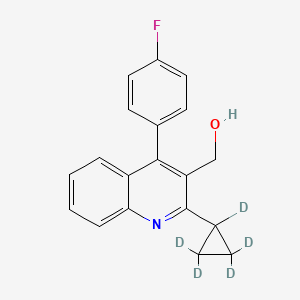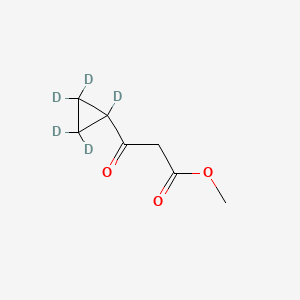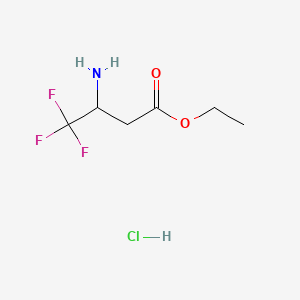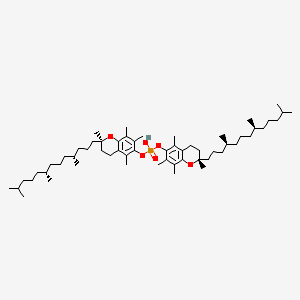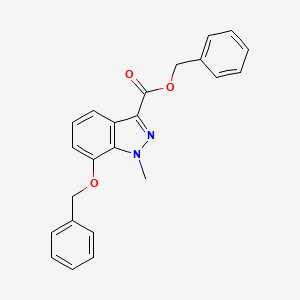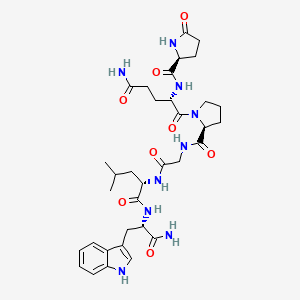
Monopropyl Phthalate-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monopropyl Phthalate-d4, also known as 1,2-(Benzene-d4)dicarboxylic Acid 1-Propyl Ester or 1,2-(Benzene-d4)dicarboxylic Acid Monopropyl Ester, is a biochemical used for proteomics research . It has a molecular formula of C11H8D4O4 and a molecular weight of 212.24 .
Molecular Structure Analysis
The molecular structure of Monopropyl Phthalate-d4 consists of 11 carbon atoms, 8 hydrogen atoms, 4 deuterium atoms, and 4 oxygen atoms . The InChI string representation of its structure isInChI=1S/C11H12O4/c1-2-7-15-11(14)9-6-4-3-5-8(9)10(12)13/h3-6H,2,7H2,1H3,(H,12,13) .
Aplicaciones Científicas De Investigación
Environmental Studies
Monopropyl Phthalate-d4 is utilized in environmental studies to trace and quantify the presence of phthalates in various ecosystems. It serves as a reliable standard in analytical methods such as gas chromatography-mass spectrometry (GC-MS) to measure the levels of phthalates in water, soil, and air samples. This helps in assessing the pollution levels and understanding the environmental impact of phthalates .
Food Safety
In the realm of food safety, Monopropyl Phthalate-d4 is used to monitor the migration of phthalates from packaging materials into food products. Its stable isotopic label ensures accurate quantification of phthalates in complex food matrices, contributing to the evaluation of consumer exposure and regulatory compliance .
Biomedical Research
This compound finds significant applications in biomedical research, particularly in the study of phthalate leaching from medical devices. It aids in the development of safer medical products by providing a benchmark for the amount of phthalate that can leach into pharmaceutical preparations or the human body during medical procedures .
Toxicology
Toxicologists employ Monopropyl Phthalate-d4 to understand the toxicokinetics of phthalates. It is instrumental in biomonitoring studies that evaluate human exposure to phthalates and their potential health effects, including endocrine disruption and reproductive toxicity .
Analytical Chemistry
In analytical chemistry, Monopropyl Phthalate-d4 is a pivotal standard for the development and validation of analytical methods. It ensures the precision and accuracy of phthalate measurements in various samples, facilitating research in the identification and quantification of phthalates in complex chemical analyses .
Material Science
Researchers in material science use Monopropyl Phthalate-d4 to study the properties and behaviors of phthalates in materials. It helps in understanding the effects of phthalates on the durability and flexibility of polymers, which is crucial for developing safer and more sustainable materials .
Consumer Products Safety
Monopropyl Phthalate-d4 is also important in assessing the safety of consumer products. It is used to determine the levels of phthalates in items such as toys, personal care products, and household goods, ensuring they meet safety standards and do not pose a risk to consumers, especially children .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Monopropyl Phthalate-d4 can be achieved through the esterification of Phthalic Anhydride-d4 with 1-Propanol in the presence of a catalyst.", "Starting Materials": ["Phthalic Anhydride-d4", "1-Propanol", "Catalyst"], "Reaction": [ "Add Phthalic Anhydride-d4 and 1-Propanol to a reaction vessel", "Add a catalyst to the reaction mixture", "Heat the reaction mixture to a temperature of 150-180°C", "Stir the reaction mixture for 6-8 hours", "Cool the reaction mixture to room temperature", "Extract the Monopropyl Phthalate-d4 product with a suitable solvent", "Purify the product by distillation or recrystallization" ] } | |
Número CAS |
1795020-91-5 |
Nombre del producto |
Monopropyl Phthalate-d4 |
Fórmula molecular |
C11H12O4 |
Peso molecular |
212.237 |
Nombre IUPAC |
2,3,4,5-tetradeuterio-6-propoxycarbonylbenzoic acid |
InChI |
InChI=1S/C11H12O4/c1-2-7-15-11(14)9-6-4-3-5-8(9)10(12)13/h3-6H,2,7H2,1H3,(H,12,13)/i3D,4D,5D,6D |
Clave InChI |
NFOQRIXSEYVCJP-LNFUJOGGSA-N |
SMILES |
CCCOC(=O)C1=CC=CC=C1C(=O)O |
Sinónimos |
1,2-(Benzene-d4)dicarboxylic Acid 1-Propyl Ester; 1,2-(Benzene-d4)dicarboxylic Acid Monopropyl Ester; Phthalic Acid-d4 Monopropyl Ester; Phthalic Acid-d4 Propyl Ester; Mono-n-propyl phthalate-d4; NSC 309966-d4; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



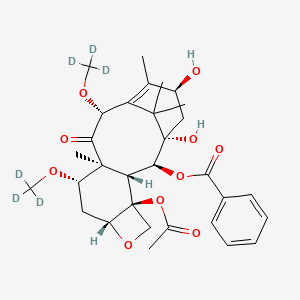
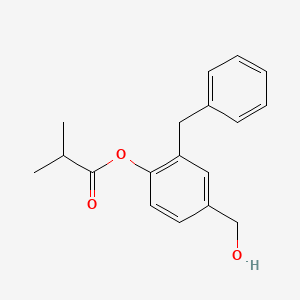
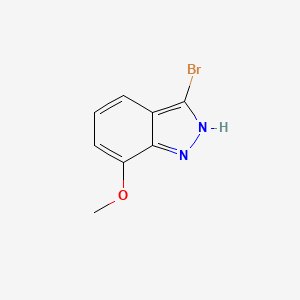
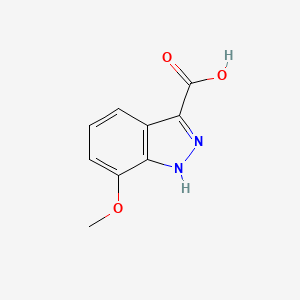
![S-(1H-Benzo[d]imidazol-2-yl)-N-ethylthiohydroxylamine](/img/structure/B586015.png)
